molecular formula C13H18FNO B13605847 4-(4-Fluorobenzyl)-4-methoxypiperidine

4-(4-Fluorobenzyl)-4-methoxypiperidine

Katalognummer: B13605847
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: ORQZBMZKZBURSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Fluorophenyl)methyl]-4-methoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group and a methoxy group attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-fluorophenyl)methyl]-4-methoxypiperidine typically involves the reaction of 4-fluorobenzyl chloride with 4-methoxypiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[(4-Fluorophenyl)methyl]-4-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

4-[(4-Fluorophenyl)methyl]-4-methoxypiperidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(4-fluorophenyl)methyl]-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    4-Fluorophenylpiperidine: Similar structure but lacks the methoxy group.

    4-Methoxypiperidine: Similar structure but lacks the fluorophenyl group.

    4-Fluorophenylmethylpiperidine: Similar structure but lacks the methoxy group.

Uniqueness: 4-[(4-Fluorophenyl)methyl]-4-methoxypiperidine is unique due to the presence of both the fluorophenyl and methoxy groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H18FNO

Molekulargewicht

223.29 g/mol

IUPAC-Name

4-[(4-fluorophenyl)methyl]-4-methoxypiperidine

InChI

InChI=1S/C13H18FNO/c1-16-13(6-8-15-9-7-13)10-11-2-4-12(14)5-3-11/h2-5,15H,6-10H2,1H3

InChI-Schlüssel

ORQZBMZKZBURSN-UHFFFAOYSA-N

Kanonische SMILES

COC1(CCNCC1)CC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.